
(R)-(-)-Ibuprofen-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Ibuprofen-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. It is an isotopologue of ibuprofen where three hydrogen atoms are replaced by deuterium. This modification is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Ibuprofen-d3 typically involves the incorporation of deuterium into the ibuprofen molecule. One common method is the catalytic hydrogenation of a suitable precursor in the presence of deuterium gas. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods: Industrial production of ®-(-)-Ibuprofen-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and higher quantities of deuterium gas.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(-)-Ibuprofen-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to ibuprofen quinone.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ibuprofen quinone.
Reduction: 2-(4-isobutylphenyl)propan-1-ol.
Substitution: 4-bromo-2-(4-isobutylphenyl)propanoic acid.
Applications De Recherche Scientifique
®-(-)-Ibuprofen-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the fate of ibuprofen in various chemical environments.
Biology: Helps in understanding the metabolic pathways of ibuprofen in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen.
Industry: Employed in the development of new formulations and drug delivery systems.
Mécanisme D'action
®-(-)-Ibuprofen-d3 exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, ®-(-)-Ibuprofen-d3 reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets include:
COX-1 and COX-2 enzymes: Inhibition of these enzymes leads to reduced prostaglandin synthesis.
Pathways involved: Arachidonic acid pathway, which is crucial for the production of inflammatory mediators.
Comparaison Avec Des Composés Similaires
Ibuprofen: The non-deuterated form with similar pharmacological properties.
Naproxen: Another NSAID with a similar mechanism of action but different chemical structure.
Ketoprofen: An NSAID with a similar therapeutic effect but different pharmacokinetics.
Uniqueness of ®-(-)-Ibuprofen-d3:
Deuterium incorporation: Provides a unique advantage in tracing and studying the drug’s metabolism without altering its pharmacological effects.
Stability: Deuterium substitution often enhances the metabolic stability of the compound, making it useful in long-term studies.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
209.30 g/mol |
Nom IUPAC |
(2R)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1/i3D3 |
Clé InChI |
HEFNNWSXXWATRW-NYJKMMONSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
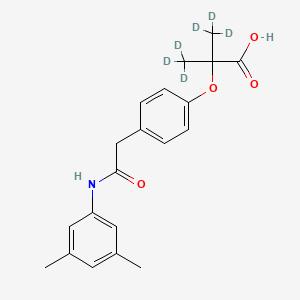
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
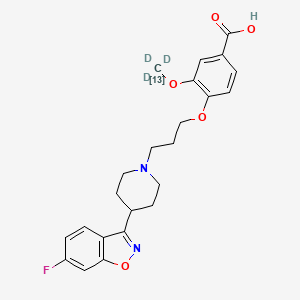
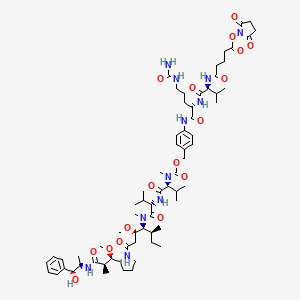
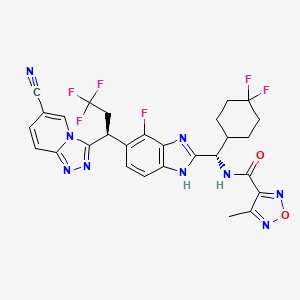
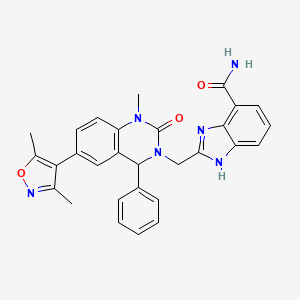
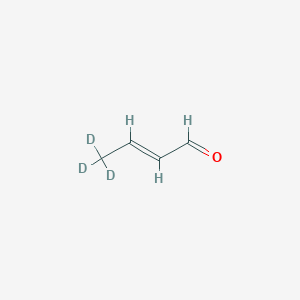
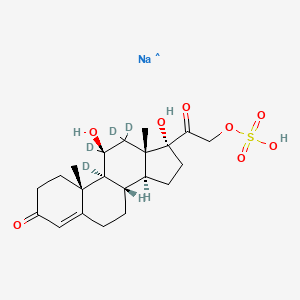
![N~4~-(1-Benzylpiperidin-4-Yl)-N~2~-[3-(Dimethylamino)propyl]-6,7-Dimethoxyquinazoline-2,4-Diamine](/img/structure/B15143510.png)
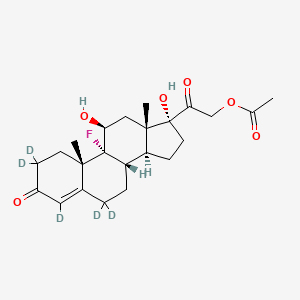
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)
